Gefapixant is a first-in-class, selective antagonist of the P2X3 purinergic receptor [, , , , , , ]. It is classified as a diaminopyrimidine derivative [, , ] and has been investigated as a potential therapeutic agent for the treatment of refractory or unexplained chronic cough [, , , , , , , , , , ]. Gefapixant's role in scientific research centers around its ability to selectively block P2X3 receptors, offering insights into the role of these receptors in physiological processes, particularly in the context of cough reflex.
The chemical reactions involved in the synthesis of Gefapixant are complex and involve multiple steps with various reagents and conditions [, , , , ]. Optimizing these reactions for efficiency, safety, and sustainability is a key area of research. A thorough understanding of the reaction mechanisms, kinetics, and thermodynamics is essential for developing environmentally friendly and cost-effective manufacturing processes for Gefapixant.
Gefapixant acts as a selective antagonist of the P2X3 receptor, primarily located on sensory nerves [, , , , , , , ]. This receptor, when activated by adenosine triphosphate (ATP), plays a key role in transmitting cough signals to the brain []. By blocking the P2X3 receptor, Gefapixant effectively reduces the activation of these sensory nerves, thereby decreasing cough frequency and severity in individuals with chronic cough [, , , , , , , , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2